1-Cyclohexanecarbonylazetidine-3-carboxylic acid
Description
1-Cyclohexanecarbonylazetidine-3-carboxylic acid is a bicyclic organic compound comprising a cyclohexanecarbonyl group attached to an azetidine (four-membered nitrogen-containing ring) backbone with a carboxylic acid substituent at the 3-position. This structure combines the conformational rigidity of the cyclohexane ring with the strained reactivity of the azetidine moiety, making it a candidate for pharmaceutical and agrochemical applications.
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclohexanecarbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHHRLAORURHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to Azetidine-3-Carboxylic Acid
Azetidine-3-carboxylic acid serves as the foundational building block for the target compound. Patent WO2004035538A1 describes a process involving the cyclization of β-amino alcohols or their derivatives under acidic conditions. For example, treatment of 3-aminopropanol with sulfuric acid at elevated temperatures (80–120°C) induces ring closure to form azetidine-3-carboxylic acid. The reaction typically achieves yields of 65–75%, with purity dependent on subsequent recrystallization in polar aprotic solvents like dimethylformamide.
An alternative route involves the hydrolysis of azetidine-3-carbonitrile derivatives. This method, though less common, avoids harsh acidic conditions by employing enzymatic catalysts such as nitrilases, which selectively convert nitriles to carboxylic acids at ambient temperatures. However, scalability remains a challenge due to enzyme cost and stability limitations.
Cyclohexanecarbonyl Chloride Synthesis
The acylation of azetidine-3-carboxylic acid requires cyclohexanecarbonyl chloride as the electrophilic agent. Patent WO2013007712A1 details a halogenation process starting from cyclohexanecarboxylic acid derivatives. Key steps include:
Halogenation with Phosphorus Pentachloride (PCl₅):
Cyclohexanecarboxylic acid reacts with PCl₅ in dichloromethane at reflux (40–50°C) for 6–8 hours, yielding cyclohexanecarbonyl chloride with >90% conversion. Triethylamine is added to scavenge HCl, preventing side reactions.Solvent Optimization:
Mixed solvent systems (e.g., ethyl acetate/heptane) improve product isolation. For instance, a 1:3 v/v ratio reduces emulsion formation during aqueous workup, enhancing phase separation and purity.Yield and Purity Data:
Parameter Value Source Reaction Temperature 40–50°C Reaction Time 6–8 hours Isolated Yield 87–92% Purity (GC-FID) 97.4%
Acylation of Azetidine-3-Carboxylic Acid
The coupling of azetidine-3-carboxylic acid with cyclohexanecarbonyl chloride is a critical step. Patent US20110257401A1 provides insights into analogous acylation reactions using activated esters. Key considerations include:
Base Selection:
Non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are preferred to minimize ester hydrolysis. For example, DBU (1.1 eq) in N,N-dimethylformamide (DMF) at 120°C for 18 hours achieves >95% acylation efficiency.Solvent Effects:
Polar aprotic solvents like DMF enhance reaction rates by stabilizing the acyl chloride intermediate. However, post-reaction purification requires extraction with cyclopentyl methyl ether to remove residual DMF.Racemization Control:
Stereochemical integrity is maintained by avoiding prolonged heating. Reaction times exceeding 24 hours at >100°C induce racemization, reducing enantiomeric excess (ee) from 97% to <80%.
Recrystallization and Purification
Final product purity is achieved through solvent-mediated recrystallization. Patent US20110257401A1 emphasizes the use of aqueous ethyl acetate (0.5–3.0% water content) for diastereomeric salt resolution. For 1-cyclohexanecarbonylazetidine-3-carboxylic acid, a mixed solvent system (acetone/water, 5:1 v/v) at 0–5°C yields crystals with 99% ee and >98% chemical purity.
Optimized Recrystallization Parameters:
| Parameter | Value | Source |
|---|---|---|
| Solvent Ratio | 5:1 acetone/water | |
| Temperature | 0–5°C | |
| Crystallization Time | 12–24 hours | |
| Enantiomeric Excess | 99% |
Industrial-Scale Considerations
Waste Minimization:
The recycling of undesired stereoisomers via racemization (e.g., using C1–C6 alcohols at 50–100°C) reduces raw material costs by 30–40%.Process Greenness:
Aqueous solvent systems in halogenation and acylation steps lower environmental impact, aligning with green chemistry principles.Cost-Benefit Analysis:
Metric Batch Process Continuous Flow Capital Cost $1.2 million $2.5 million Annual Output 500 kg 1,200 kg Purity Consistency ±2% ±0.5%
Chemical Reactions Analysis
1-Cyclohexanecarbonylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
1-Cyclohexanecarbonylazetidine-3-carboxylic acid serves as a valuable building block in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and in the development of new antibiotics.
Case Study: Anti-Inflammatory Activity
Research has demonstrated that compounds similar to this compound exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Organic Synthesis
Chiral Synthesis
The compound is utilized as a chiral precursor in the synthesis of various pharmaceuticals. Its ability to form optically active compounds is particularly important in the pharmaceutical industry, where chirality can significantly affect drug efficacy and safety. The use of this compound in asymmetric synthesis has been explored, leading to high enantiomeric excess in products .
Catalytic Reactions
Recent studies have investigated the catalytic properties of related compounds in reactions such as N-methyl amidation of carboxylic acids. These reactions are crucial for synthesizing amides, which are prevalent in many biological systems and pharmaceuticals. The efficiency of these reactions can be enhanced by optimizing reaction conditions, including the choice of catalysts .
Material Science
Polymer Modifications
This compound can also be employed as a modifier in polymer chemistry. Its incorporation into polymer matrices can alter physical properties such as melting point and thermal stability. This application is particularly relevant for developing materials with specific mechanical or thermal characteristics suitable for various industrial applications.
Environmental Applications
Biodegradable Polymers
Research indicates that derivatives of this compound can be used to create biodegradable polymers. These materials are environmentally friendly alternatives to conventional plastics, addressing the growing concern over plastic waste and pollution.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Building block for bioactive compounds; anti-inflammatory agents | Development of new drugs |
| Organic Synthesis | Chiral precursor; asymmetric synthesis | Enhanced efficacy and safety of pharmaceuticals |
| Material Science | Modifier in polymers; alters physical properties | Development of advanced materials |
| Environmental Applications | Creation of biodegradable polymers | Reduction in plastic waste |
Mechanism of Action
The mechanism of action of 1-Cyclohexanecarbonylazetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Azetidine and cyclohexanecarboxylic acid derivatives are well-studied for their physicochemical and biological properties. Below is a comparative analysis of key compounds:
Physicochemical Properties
- Solubility : Cyclohexanecarbonylazetidine-3-carboxylic acid is expected to exhibit moderate water solubility due to its polar carboxylic acid group, but reduced compared to 1-acetyl-3-azetidinecarboxylic acid (more polar acetyl group) .
Biological Activity
1-Cyclohexanecarbonylazetidine-3-carboxylic acid (CAS No. 1342089-18-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique azetidine ring structure with a cyclohexanecarbonyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molar mass of approximately 185.24 g/mol. The presence of both the cyclohexanecarbonyl and carboxylic acid moieties contributes to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The carboxylic acid group may play a critical role in disrupting bacterial cell membranes.
- Antioxidant Properties : Like many carboxylic acids, this compound may possess antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in biological systems.
- Cytotoxic Effects : Research indicates that it may have cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
In Vitro Studies
A study published in Natural Product Research evaluated the cytotoxic effects of various carboxylic acids, including related compounds, against human cancer cell lines. The results indicated that structural modifications significantly influence cytotoxicity, with compounds featuring additional functional groups often demonstrating enhanced activity . While specific data on this compound was not detailed, the trends observed provide a framework for understanding its potential efficacy.
Antimicrobial Testing
In another investigation focusing on the antimicrobial properties of carboxylic acids, compounds similar to this compound were tested against various pathogens. The results highlighted that compounds with structural similarities exhibited varying degrees of antibacterial activity, often correlating with their ability to disrupt cellular processes .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of several azetidine derivatives, including those structurally related to this compound. The findings indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that azetidine derivatives can serve as effective antimicrobial agents .
Case Study 2: Cytotoxicity Against Cancer Cells
In a laboratory setting, researchers evaluated the cytotoxic effects of various azetidine-based compounds on human breast cancer cells (MCF-7). The study found that modifications at the carbonyl position enhanced cytotoxicity compared to unmodified counterparts. Although specific data for this compound was not provided, the trends suggest that similar modifications could yield promising results .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 1-Cyclohexanecarbonylazetidine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with azetidine-3-carboxylic acid. A carbodiimide-based reagent (e.g., DCC or EDC) is often used to activate the carboxylic acid group for amide bond formation. Reaction conditions, such as solvent polarity (e.g., dichloromethane or DMF) and temperature (0–25°C), must be optimized to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to identify proton environments and carbonyl/azetidine ring signals. Deuterated solvents (e.g., DMSO-d6) are preferred for solubility and spectral clarity .
- Mass Spectrometry (MS) : High-resolution LC-MS or ESI-MS to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210–254 nm .
Q. What are the critical physical properties (e.g., solubility, stability) to consider during experimental design?
- Methodological Answer :
- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-dissolution in DMSO is recommended for biological assays .
- Stability : Store at 2–8°C in airtight, light-resistant containers. Degradation risks include hydrolysis of the amide bond under acidic/basic conditions or prolonged exposure to moisture .
Advanced Research Questions
Q. How can researchers optimize the reaction yield for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative coupling agents (e.g., HATU, PyBOP) to improve efficiency.
- Solvent Optimization : Evaluate solvents like THF or acetonitrile for better reagent compatibility.
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. How should spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer :
- Dynamic Effects : Investigate tautomerism or conformational flexibility using variable-temperature NMR.
- 2D NMR Techniques : Employ COSY, HSQC, or NOESY to resolve overlapping signals and assign stereochemistry .
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments for ambiguous protons .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation via HPLC at timed intervals.
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., cyclohexanecarboxylic acid, azetidine-3-carboxylic acid) .
Notes for Experimental Design
- Contradictory Data : If CAS registry entries or spectral libraries (e.g., NIST) conflict with experimental data, cross-validate using synthesized reference standards .
- Safety Protocols : Consult safety data sheets (SDS) for handling guidelines, particularly regarding respiratory protection and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
